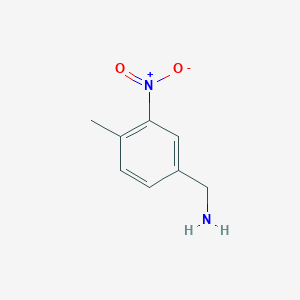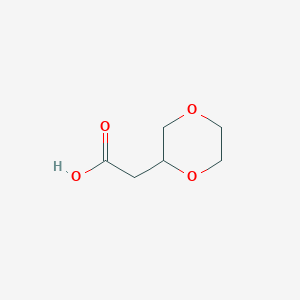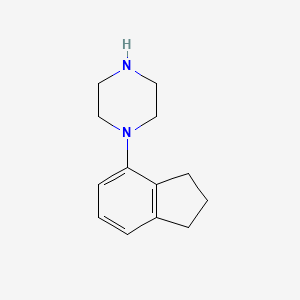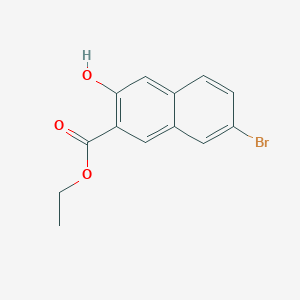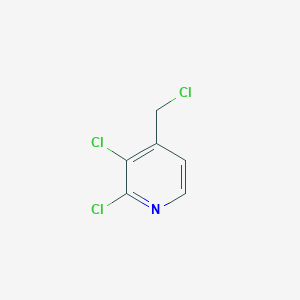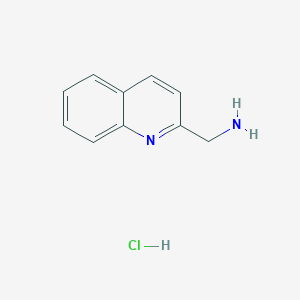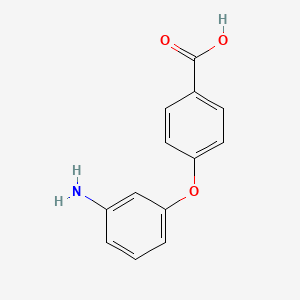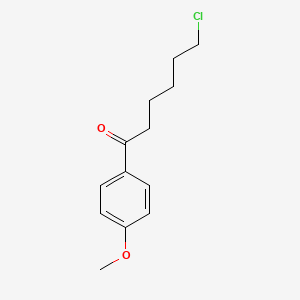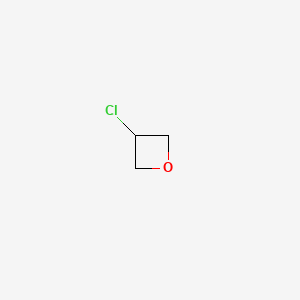
3-氯氧杂环丁烷
描述
3-Chlorooxetane is a useful research compound. Its molecular formula is C3H5ClO and its molecular weight is 92.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chlorooxetane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chlorooxetane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
新型氧杂环丁烷衍生物的合成
3-氯氧杂环丁烷在新型氧杂环丁烷衍生物的合成中起着至关重要的作用。这些衍生物因其独特的化学性质而在医药化学等各个领域具有重要价值。 操纵氧杂环丁烷环的能力为创造具有药物开发中所需特定特征的化合物开辟了可能性 .
药物化学与药物设计
在药物化学中,3-氯氧杂环丁烷用作设计药物的构建块。它用作极性、低分子量基序,可以取代亚甲基、甲基、偕二甲基和羰基。 这种取代通常会导致目标分子的化学性质改善,使其作为潜在药物更有效 .
生物等排体开发
研究了该化合物作为生物等排体的潜力,特别是作为药物分子中苯甲酰苯的替代品。 生物等排体是能够模拟另一种生物性质的化合物,同时可能提供增强的稳定性或不同的药代动力学特征 .
物理化学性质修饰
研究了3-氯氧杂环丁烷对药物样分子物理化学性质的影响。 通过将其掺入这些分子的结构中,研究人员可以潜在地提高溶解度、稳定性和整体药物样性 .
环扩张方法
该化合物用于环扩张方法,其中它经历转化以形成更大的环状结构。 此过程对于合成各种环状化合物至关重要,这些化合物具有从材料科学到制药的应用 .
计算化学
在计算化学中,对 3-氯氧杂环丁烷进行建模以了解其反应性和与其他分子的相互作用。 这有助于预测涉及氧杂环丁烷环的化学反应的结果,并有助于设计具有所需性质的新化合物 .
安全和危害
未来方向
Oxetanes, including 3-Chlorooxetane, have received enormous interest in medicinal chemistry as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . As a result, these units have been widely adopted in medicinal chemistry programs in recent years . These recent studies have relied on both established synthetic methods and development of numerous new methodologies for oxetane synthesis and incorporation . Accordingly, a number of novel methods have been developed to access oxetane-containing compounds . At the same time, there have been significant advances in utilizing the reactivity of oxetanes in the synthesis of complex molecules .
作用机制
Target of Action
3-Chlorooxetane is a type of oxetane, a class of four-membered cyclic ethers Oxetanes in general have been used in medicinal chemistry as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups . They often improve the chemical properties of target molecules for drug discovery purposes .
Mode of Action
The mode of action of 3-Chlorooxetane involves its interaction with its targets, leading to changes in the structure and function of the target moleculesOxetanes are known to afford compounds with enhanced properties: improved metabolic stability, solubility, and lipophilicity is often observed, while also increasing the sp3-content (fsp3) of a target compound .
Biochemical Pathways
It’s known that oxetanes can be accessed from corresponding carbonyl compounds through initial formation of the epoxide followed by ring opening . This process involves the use of trimethyloxosulfonium iodide and sodium anion of an NTs-sulfoximine . The formation of the oxetane ring from an epoxide requires activation energy, therefore, moderate heating is required .
Pharmacokinetics
Oxetanes are known to improve the metabolic stability, solubility, and lipophilicity of compounds, which could potentially enhance their bioavailability .
Result of Action
The incorporation of oxetane motifs into molecules is known to enhance their properties, potentially leading to improved efficacy of the resulting compounds .
Action Environment
The action of 3-Chlorooxetane can be influenced by various environmental factors. For instance, the formation of the oxetane ring from an epoxide requires activation energy, indicating that temperature can influence the compound’s action . Furthermore, the solvent used can also affect the reactions involving oxetanes .
属性
IUPAC Name |
3-chlorooxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-3-1-5-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXMBKTYQFGDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598801 | |
| Record name | 3-Chlorooxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4741-80-4 | |
| Record name | 3-Chlorooxetane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4741-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chlorooxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxetane, 3-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key characteristics of poly(3-chlorooxetane) as described in the research?
A1: The research demonstrates that 3-chlorooxetane can be polymerized using a specific catalyst system (triethylaluminum, acetylacetone, and water) []. The resulting polymer, poly(3-chlorooxetane), is described as a "resilient elastomer of high molecular weight" [] with a glass transition temperature (Tg) of -23°C []. This means the polymer exhibits rubbery properties at temperatures above -23°C and transitions to a more glassy state below this temperature. Additionally, the research highlights the polymer's stability against isomerization to polyepichlorohydrin, its structural isomer [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Acetyl-5-fluoro-3-methylbenzo[b]thiophene](/img/structure/B1320046.png)
